

Spectroscopic Analysis of Ethyl p-tolylacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl p-tolylacetate

Cat. No.: B081175

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This guide provides a comprehensive overview of the spectroscopic data for **Ethyl p-tolylacetate** (CAS No: 14062-19-2), a compound of interest in various chemical and pharmaceutical research fields.^{[1][2][3]} The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of the compound.

Molecular Structure

Ethyl p-tolylacetate, also known as ethyl 2-(4-methylphenyl)acetate, has the molecular formula $C_{11}H_{14}O_2$ and a molecular weight of 178.23 g/mol.^{[1][2][3]}

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for **Ethyl p-tolylacetate**, organized for clarity and comparative analysis.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: 1H NMR Spectroscopic Data for **Ethyl p-tolylacetate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1.23	Triplet	3H	7.1	-O-CH ₂ -CH ₃
2.32	Singlet	3H	-	Ar-CH ₃
3.51	Singlet	2H	-	-C(=O)-CH ₂ -Ar
4.12	Quartet	2H	7.1	-O-CH ₂ -CH ₃
7.12	Multiplet	4H	-	Aromatic Protons (Ar-H)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[4]

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl p-tolylacetate**

Chemical Shift (δ , ppm)	Assignment
14.2	-O-CH ₂ -CH ₃
21.0	Ar-CH ₃
41.0	-C(=O)-CH ₂ -Ar
60.6	-O-CH ₂ -CH ₃
128.9	Aromatic CH
129.3	Aromatic CH
131.2	Aromatic Quaternary C
136.5	Aromatic Quaternary C
171.8	C=O (Ester Carbonyl)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[5]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Ethyl p-tolylacetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2900	Strong	C-H stretch (Aliphatic)
1735	Strong	C=O stretch (Ester)
1515	Medium	C=C stretch (Aromatic)
1250-1000	Strong	C-O stretch (Ester)
810	Strong	C-H bend (p-disubstituted aromatic)

Sample preparation: Liquid film or ATR. Data sourced from NIST and other spectral databases.
[\[2\]](#)[\[6\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for **Ethyl p-tolylacetate**

m/z	Relative Intensity (%)	Assignment
178	30	[M] ⁺ (Molecular Ion)
105	100	[M - OCH ₂ CH ₃ - CO] ⁺ or [CH ₃ C ₆ H ₄ CH ₂] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[\[7\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **Ethyl p-tolylacetate**.

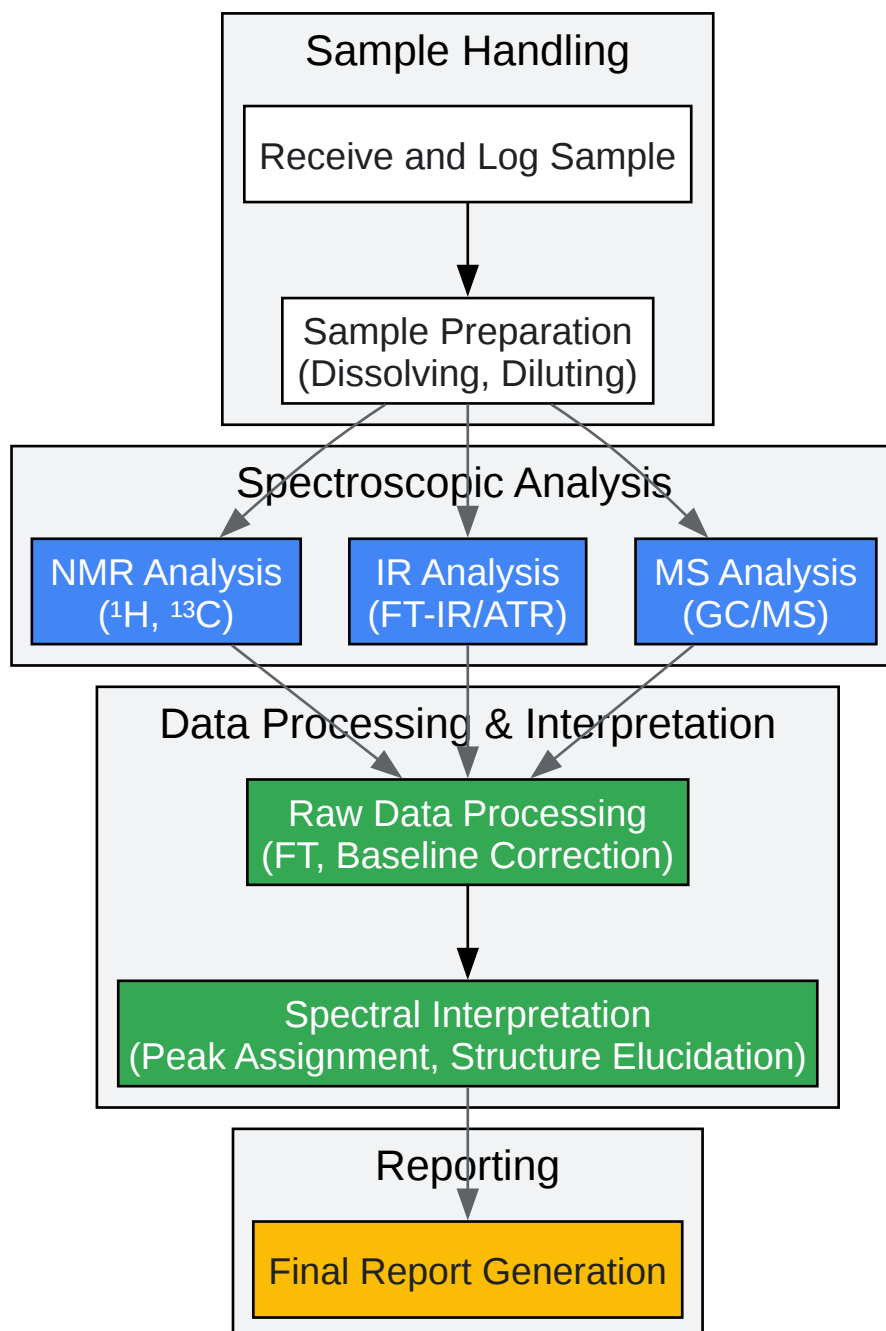
- **Sample Preparation:** A small amount of **Ethyl p-tolylacetate** (typically 5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube.^{[8][9]} A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.^[10]
- **Data Acquisition:**
 - ^1H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ^{13}C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS. Integration of the peaks in the ^1H NMR spectrum provides the relative ratio of protons.
- **Sample Preparation:** For Attenuated Total Reflectance (ATR) IR, a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^[11] No further preparation is needed. For transmission IR, a thin liquid film is created by placing a drop of the sample between two salt plates (e.g., KBr or NaCl).^[12]
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean ATR crystal or empty salt plates is first collected. The sample spectrum is then recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

- **Data Processing:** The final spectrum is typically presented as percent transmittance or absorbance as a function of wavenumber (cm^{-1}).
- **Sample Preparation:** The sample is typically diluted in a volatile solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) is commonly used. The GC separates the components of the sample before they enter the mass spectrometer.
- **Data Acquisition:**
 - The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In Electron Ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Data Processing:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum shows the relative intensity of each fragment ion, with the most abundant ion (the base peak) assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl p-tolylacetate**.

Workflow for Spectroscopic Analysis of Ethyl p-tolylacetate



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Caption: General workflow for the spectroscopic analysis of a chemical sample.

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